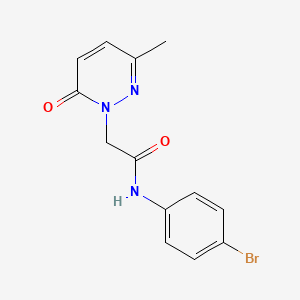
N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a pyridazine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide may act by inhibiting the activity of enzymes involved in various biological processes, such as inflammation and cancer cell proliferation. N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide may also act by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide can reduce blood glucose levels in diabetic mice and improve insulin sensitivity. N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has also been shown to exhibit low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide. One potential direction is the investigation of N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide as a drug delivery system for the treatment of various diseases. Another direction is the development of new materials using N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide and its potential applications in various fields.
Conclusion
In conclusion, N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, pharmaceuticals, and materials science. N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide exhibits various biochemical and physiological effects and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been investigated for its anticancer, anti-inflammatory, and antidiabetic properties. In pharmaceuticals, N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been studied for its potential use as a drug delivery system. In materials science, N-(4-bromophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been explored for its application in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-9-2-7-13(19)17(16-9)8-12(18)15-11-5-3-10(14)4-6-11/h2-7H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVNEKBDXHIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(tetrahydro-2H-thiopyran-4-ylamino)-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B4464562.png)
![N-(2-methyl-3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4464563.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464583.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4464590.png)
![2-(4-chlorophenyl)-7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464597.png)
![ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate](/img/structure/B4464609.png)
![6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464615.png)
![2-ethyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464620.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464622.png)
![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![7-(2-ethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4464642.png)
![9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4464643.png)
